Technical Guide: Physicochemical Characterization of Methyl (4-cyanophenoxy)acetate
Technical Guide: Physicochemical Characterization of Methyl (4-cyanophenoxy)acetate
A Senior Application Scientist's Approach to Determining Essential Phase Transition Data in Drug Development
Preamble: The Imperative of Foundational Data in Pharmaceutical Development
In the landscape of drug discovery and development, the journey from a candidate molecule to a viable drug product is predicated on a deep understanding of its fundamental physicochemical properties. Among the most critical of these are the melting and boiling points. These are not mere physical constants; they are indicators of purity, stability, and intermolecular forces, and they profoundly influence every subsequent stage of development, from formulation and solubility studies to manufacturing and storage.[1][2] For a novel compound like Methyl (4-cyanophenoxy)acetate, establishing this foundational data is not just a procedural step—it is a cornerstone of a robust and scientifically sound development program.
This guide addresses a common challenge in research: the absence of published experimental data for a specific compound of interest. A thorough search of established chemical databases and supplier specifications reveals no experimentally determined melting or boiling point for Methyl (4-cyanophenoxy)acetate. This document, therefore, serves as both a technical guide and a strategic framework for researchers and drug development professionals. It outlines the authoritative, field-proven methodologies required to generate this critical data with high fidelity, ensuring the integrity and trustworthiness of all subsequent research.
Compound Profile: Methyl (4-cyanophenoxy)acetate
Before proceeding to experimental determination, a clear profile of the target molecule is necessary.
| Property | Value | Source |
| IUPAC Name | methyl 2-(4-cyanophenoxy)acetate | PubChem[3] |
| CAS Number | 272792-14-0 | Sigma-Aldrich[4] |
| Molecular Formula | C₁₀H₉NO₃ | ECHEMI[5] |
| Molecular Weight | 191.19 g/mol | Sigma-Aldrich[4] |
| Physical Form | White to yellow powder or crystals | Sigma-Aldrich[4] |
| Melting Point | Experimental Determination Required | - |
| Boiling Point | Experimental Determination Required | - |
Given the absence of experimental values, a secondary approach for preliminary assessment involves computational prediction. Various software platforms, such as ACD/Labs PhysChem Suite or Cranium, utilize quantitative structure-property relationship (QSPR) models to estimate these properties.[6][7] While these predictions are valuable for initial planning (e.g., selecting a heating bath fluid), they are not a substitute for the empirical data required for regulatory submission and definitive characterization.
Part 1: Protocol for Melting Point Determination (Capillary Method)
The melting point of a crystalline solid is the temperature at which it transitions to a liquid. For a pure substance, this transition occurs over a very narrow temperature range (typically <1°C). The presence of impurities disrupts the crystal lattice, typically causing a depression of the melting point and a broadening of the melting range.[8] Therefore, this method is a primary indicator of purity. The following protocol is based on the principles outlined in the United States Pharmacopeia (USP) General Chapter <741>.[4][7][9]
Causality and Experimental Choices
-
Sample Preparation: The sample must be completely dry, as residual solvent can act as an impurity, depressing and broadening the melting range. It must be finely powdered to ensure uniform packing and efficient heat transfer within the capillary.
-
Capillary Packing: A densely packed column of 2.5–3.5 mm is specified to ensure there is enough material for accurate visual detection without creating a thermal gradient within the sample itself.[7][10]
-
Heating Rate: A slow heating rate of 1°C per minute is critical to ensure that the temperature of the heating block, the thermometer, and the sample are in thermal equilibrium.[7] A faster rate will cause the thermometer reading to lag behind the true temperature of the sample, leading to an erroneously high and broad melting range.
Step-by-Step Methodology
-
Sample Preparation:
-
Ensure the Methyl (4-cyanophenoxy)acetate sample is thoroughly dried, preferably under vacuum, to remove any residual solvents.
-
Using a spatula, crush the crystalline sample into a fine powder on a watch glass.
-
-
Capillary Loading:
-
Take a standard melting point capillary tube (e.g., 0.8-1.2 mm internal diameter).
-
Press the open end of the capillary into the powdered sample until a small amount enters the tube.
-
Invert the tube and tap it gently on a hard surface to pack the powder into the sealed end.
-
Repeat until a densely packed column of 2.5–3.5 mm is achieved.[7][10]
-
-
Apparatus Setup and Calibration:
-
Place the packed capillary into the heating block of the melting point apparatus.
-
Ensure the apparatus has been recently calibrated using USP Melting Point Reference Standards (e.g., Vanillin, Caffeine) to guarantee the accuracy of the temperature measurement.[7]
-
-
Melting Point Determination:
-
If the approximate melting point is unknown, perform a rapid preliminary run by heating at a rate of 10-15°C per minute to establish an estimated value.
-
For the accurate determination, allow the apparatus to cool to at least 20°C below the estimated melting point.
-
Insert a new capillary with the sample.
-
Set the apparatus to heat at a controlled rate of 1 ± 0.5°C per minute, starting approximately 10°C below the expected melting point.[7][11]
-
-
Data Recording and Interpretation:
-
T₁ (Onset of Melting): Record the temperature at which the column of powder is first observed to collapse or shrink, and the first drop of liquid becomes visible.[7][10]
-
T₂ (Clear Point): Record the temperature at which the last solid particle melts, and the sample becomes a completely transparent liquid.
-
Report: The result should be reported as a range from T₁ to T₂. A sharp range (e.g., 125.5–126.0°C) is indicative of high purity, while a broad range (e.g., 122–126°C) suggests the presence of impurities.
-
Visualization: Melting Point Determination Workflow
Caption: A flowchart of the capillary melting point determination protocol.
Part 2: Protocol for Boiling Point Determination (Microscale Method)
The boiling point is the temperature at which a liquid's vapor pressure equals the applied external pressure.[12] For high-molecular-weight organic compounds, which often have high boiling points, determination at atmospheric pressure can lead to decomposition. Therefore, a microscale method, which can be performed under reduced pressure, is scientifically robust and conserves valuable material. The Siwoloboff method is a classic and reliable technique for this purpose.[6][13][14]
Causality and Experimental Choices
-
Microscale Approach: The Siwoloboff method is ideal for research settings where sample quantity is limited (requiring <0.5 mL).[14]
-
Inverted Capillary: The inverted, sealed capillary acts as its own manometer. The air trapped inside expands upon heating, and as the liquid boils, it is replaced by the substance's vapor. Upon cooling, the point where the external pressure overcomes the internal vapor pressure and forces the liquid back into the capillary precisely corresponds to the boiling point at that external pressure.[12]
-
Reduced Pressure: For a substance anticipated to have a high boiling point, performing the determination under vacuum is essential to prevent thermal degradation. The observed boiling point will be lower than at atmospheric pressure and must be corrected or reported with the pressure.
Step-by-Step Methodology
-
Apparatus Setup:
-
Add approximately 0.25-0.5 mL of Methyl (4-cyanophenoxy)acetate into a small-diameter test tube (a "fusion tube").
-
Take a standard capillary tube and seal one end in a flame.
-
Place the sealed capillary tube, open-end down, into the fusion tube containing the liquid sample.
-
Attach the fusion tube to a thermometer using a rubber band or wire, ensuring the sample is level with the thermometer bulb.
-
-
Heating and Observation:
-
Place the entire assembly into a heating bath (e.g., a Thiele tube with mineral oil or a digital melting point apparatus with a boiling point attachment).
-
Begin heating gently. As the temperature rises, a slow stream of bubbles will emerge from the inverted capillary as the trapped air expands.
-
Continue heating until a rapid, continuous stream of bubbles emerges from the capillary tip. This indicates the temperature is now above the boiling point.[14]
-
-
Data Recording:
-
Remove the heat source and allow the apparatus to cool slowly while stirring the bath to maintain a uniform temperature.
-
The stream of bubbles will slow and eventually stop.
-
The boiling point is the temperature at which the liquid is suddenly drawn up into the inverted capillary tube. [15] Record this temperature.
-
Simultaneously, record the ambient atmospheric pressure from a laboratory barometer.
-
-
For Reduced Pressure (if necessary):
-
If decomposition is observed or the boiling point is very high, repeat the procedure using a vacuum distillation setup where the entire apparatus can be placed under a specific, controlled reduced pressure (e.g., 10 mmHg).
-
Record the boiling point and the exact pressure at which it was measured. Use a pressure nomograph to estimate the boiling point at standard atmospheric pressure (760 mmHg).[12]
-
Visualization: Boiling Point Determination Workflow
Caption: A flowchart of the Siwoloboff micro-boiling point protocol.
Conclusion: Establishing a Foundation of Trustworthy Data
The protocols detailed in this guide provide a self-validating framework for determining the melting and boiling points of Methyl (4-cyanophenoxy)acetate. By adhering to these authoritative methodologies, researchers can generate highly reliable and reproducible data, even in the absence of published literature values. This empirical data is indispensable, forming the bedrock upon which all further formulation, stability, and process chemistry studies will be built. The rigorous, systematic determination of these properties is a non-negotiable step in advancing a compound through the drug development pipeline with scientific integrity.
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ACD/Labs PhysChem Suite. ACD/Labs. [Link]
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Siwoloboff method. Wikipedia. [Link]
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Determination of Melting Points According to Pharmacopeia. Stanford Research Systems. [Link]
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Determination of Boiling Point Using Siwoloboff's Method. Filo. [Link]
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Methyl 2-(4-cyanophenoxy)acetate. PubChem, National Institutes of Health. [Link]
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General Chapters: <741> MELTING RANGE OR TEMPERATURE. uspbpep.com. [Link]
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Method for Determining Capillary Melting Point. J&K Scientific LLC. [Link]
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Melting point determination. University of Calgary. [Link]
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Cranium: Physical Property Estimation Software. Molecular Knowledge Systems. [Link]
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Melting point determination. SSERC. [Link]
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<741> MELTING RANGE OR TEMPERATURE. U.S. Pharmacopeia. [Link]
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<741> Melting Range or Temperature. USP-NF. [Link]
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Guidance for Industry #169 - Drug Substance. U.S. Food and Drug Administration. [Link]
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Micro-boiling point measurement. University of Calgary. [Link]
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ORGANIC LABORATORY TECHNIQUES 5 5.1 • BOILING POINT DETERMINATION. ResearchGate. [Link]
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Determination of Boiling Points of Pure Organic Liquids. A Micromethod for use With Reduced Pressures. ACS Publications. [Link]
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Q8(R2) Pharmaceutical Development. U.S. Food and Drug Administration. [Link]
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6.2B: Step-by-Step Procedures for Boiling Point Determination. Chemistry LibreTexts. [Link]
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Guidance for Industry: Q8 Pharmaceutical Development. GovInfo. [Link]
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